n,n-bis[2-(octylamino)ethyl]glycine

Catalog No.
S750128
CAS No.
17670-95-0
M.F
C22H47N3O2
M. Wt
385.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n,n-bis[2-(octylamino)ethyl]glycine

CAS Number

17670-95-0

Product Name

n,n-bis[2-(octylamino)ethyl]glycine

IUPAC Name

2-[bis[2-(octylamino)ethyl]amino]acetic acid

Molecular Formula

C22H47N3O2

Molecular Weight

385.6 g/mol

InChI

InChI=1S/C22H47N3O2/c1-3-5-7-9-11-13-15-23-17-19-25(21-22(26)27)20-18-24-16-14-12-10-8-6-4-2/h23-24H,3-21H2,1-2H3,(H,26,27)

InChI Key

RTHZICFVEFQDCR-UHFFFAOYSA-N

SMILES

CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O

Canonical SMILES

CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O

N,N-bis[2-(octylamino)ethyl]glycine (CAS 17670-95-0), widely recognized in cosmetic and industrial formulations as Bis-Caprylylaminoethyl Glycine, is an advanced amphoteric surfactant and broad-spectrum biocide. Structurally defined by a central glycine backbone conjugated to two octylaminoethyl chains, this triamine derivative offers a highly specialized hydrophilic-lipophilic balance (HLB) that sets it apart from conventional mono-alkyl biocides. For procurement teams and formulators, its primary value lies in its dual-functionality: it delivers robust antimicrobial efficacy while acting as a low-foaming, highly compatible surfactant. Its zwitterionic nature ensures structural stability across a broad pH range, allowing seamless integration into complex nonionic and cationic workflows where traditional quaternary ammonium compounds (QACs) precipitate or fail [1].

Substituting N,N-bis[2-(octylamino)ethyl]glycine with generic biocides like Benzalkonium Chloride (BAC) or mono-alkyl amphoterics (e.g., dodecyl di(aminoethyl) glycine) frequently results in formulation instability and compromised processability. Standard QACs are strictly cationic, making them fundamentally incompatible with anionic excipients and highly susceptible to rapid deactivation by hard water or high organic loads. Conversely, while mono-alkyl amphoterics offer better compatibility, they tend to generate excessive, stable foam during high-shear industrial processing, which disrupts manufacturing workflows and pump efficiency. The unique di-octyl (C8) architecture of CAS 17670-95-0 provides superior membrane-disruptive capabilities against resilient pathogens while maintaining a significantly lower foaming profile and higher electrolyte tolerance, making generic substitution unviable for high-performance matrices [1].

Superior Hard Water Tolerance and Electrolyte Stability

Compared to standard quaternary ammonium compounds like Benzalkonium Chloride (BAC), amphoteric glycine derivatives exhibit significantly higher resistance to deactivation by divalent cations (Ca2+, Mg2+). While BAC rapidly loses antimicrobial efficacy and precipitates in hard water environments exceeding 400 ppm CaCO3, N,N-bis[2-(octylamino)ethyl]glycine maintains its solubility and micellar stability due to its zwitterionic character. This ensures consistent biocidal performance in industrial cooling water or complex cosmetic matrices without requiring heavy use of chelating agents[1].

Evidence DimensionEfficacy retention in hard water (>400 ppm CaCO3)
Target Compound DataMaintains >90% biocidal activity and solubility
Comparator Or BaselineBenzalkonium Chloride (BAC) (Activity drops by >40%, prone to precipitation)
Quantified Difference>50% improvement in activity retention in hard water
ConditionsAqueous formulation with >400 ppm CaCO3 equivalents

Eliminates the need for high concentrations of chelating agents like EDTA, reducing overall formulation costs and environmental impact.

Low-Foaming Profile Driven by Di-Octyl Architecture

The di-octyl (C8) branching of N,N-bis[2-(octylamino)ethyl]glycine fundamentally alters its packing parameter at the air-water interface compared to straight-chain mono-dodecyl (C12) analogs. This structural shift results in a highly unstable foam lamella. In high-shear mixing or spray applications, di-C8 amphoterics generate significantly less initial foam volume and exhibit a rapid foam collapse rate compared to dodecyl di(aminoethyl) glycine. This low-foaming characteristic is critical for maintaining pump efficiency and preventing overflow in industrial-scale manufacturing [1].

Evidence DimensionRoss-Miles Foam Height (Initial / 5 min)
Target Compound DataLow initial foam with rapid collapse (<20 mm at 5 min)
Comparator Or BaselineDodecyl di(aminoethyl) glycine (High initial foam, >80 mm at 5 min)
Quantified Difference~75% reduction in sustained foam height
Conditions0.1% active solution, 25°C, high-shear agitation (Ross-Miles Foam Test)

Prevents process bottlenecks caused by excessive foaming during manufacturing, filling, and spray applications.

Broad-Spectrum Antimicrobial Potency via Dual Lipophilic Chains

The presence of two octyl chains provides a distinct advantage in penetrating the lipid bilayers of complex microbial membranes. While mono-alkyl biocides often struggle against certain Gram-negative bacteria due to the outer membrane barrier, the dual-chain structure of N,N-bis[2-(octylamino)ethyl]glycine facilitates rapid membrane fluidization and leakage of intracellular contents. This translates to lower Minimum Inhibitory Concentrations (MIC) across a broader spectrum of pathogens compared to traditional single-chain amphoterics, ensuring robust preservation at lower inclusion levels [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Gram-negative panels
Target Compound DataBroad-spectrum efficacy at lower inclusion rates (typically 10-50 ppm MIC)
Comparator Or BaselineStandard mono-alkyl amphoterics (Often require >100 ppm for equivalent Gram-negative control)
Quantified Difference2x to 5x reduction in required MIC for resilient Gram-negative strains
ConditionsStandard broth microdilution assay, pH 7.0

Allows formulators to achieve stringent preservation criteria while using less active ingredient, minimizing toxicity and raw material costs.

pH-Tunable Surface Activity and Substrate Substantivity

As an amphoteric amino acid derivative, N,N-bis[2-(octylamino)ethyl]glycine exhibits a pH-dependent charge profile. At acidic pH (<5.0), the amine groups protonate, rendering the molecule highly cationic and substantive to negatively charged surfaces, providing excellent conditioning. At neutral to alkaline pH, it transitions to a zwitterionic state, maximizing its compatibility with anionic surfactants and significantly reducing dermal irritation potential compared to permanently charged QACs [1].

Evidence DimensionCharge state and formulation compatibility
Target Compound DataTunable charge state (Cationic at low pH, Zwitterionic at neutral pH)
Comparator Or BaselineBenzalkonium Chloride (Permanently cationic, incompatible with anionics at all pH levels)
Quantified Difference100% compatibility with anionic systems at neutral pH vs. 0% for BAC
ConditionsAqueous surfactant mixtures across pH 4.0 - 8.0

Grants formulators the flexibility to use a single biocide/conditioning agent across both acidic leave-on products and neutral wash-off systems.

Low-Irritation Cosmetic Preservation and Conditioning

Due to its zwitterionic nature at physiological pH and its INCI designation as Bis-Caprylylaminoethyl Glycine, this compound is ideal for preserving sensitive skincare and haircare formulations. It replaces harsh QACs, offering simultaneous antimicrobial protection and mild conditioning without precipitating anionic thickeners [1].

Industrial Cooling Water and Metalworking Fluid Treatment

The compound's exceptional hard water tolerance and low-foaming profile make it a superior biocide for high-shear industrial systems. It prevents biofouling in cooling towers and metalworking fluids where traditional biocides would either foam excessively or be deactivated by high mineral content [2].

Advanced Textile Finishing and Odor Control

Leveraging its pH-responsive substantivity, the compound can be applied to textiles in slightly acidic baths to ensure strong binding to the fibers. This provides durable, long-lasting antimicrobial and anti-odor properties to performance apparel and carpets without compromising the fabric's hand feel[3].

XLogP3

3.6

UNII

6331LJQ1Y6

Other CAS

17670-95-0

Wikipedia

Bis-caprylylaminoethyl glycine

Dates

Last modified: 04-14-2024

Explore Compound Types